Lipophilicity Differentiation: XLogP3-AA Comparison Against Regioisomeric Analogs
The target compound exhibits a computed XLogP3-AA of 1.3, which is 0.5 log units higher than the two closest regioisomeric analogs—ethyl 4-amino-1-methyl-1H-imidazole-5-carboxylate (CAS 61982-18-1; XLogP3-AA = 0.8) and ethyl 5-amino-1-methyl-1H-imidazole-4-carboxylate (CAS 54147-04-5; XLogP3-AA = 0.8) [1]. This ~1.6-fold increase in predicted logP reflects the distinct electronic and steric environment created by the N1-amino substitution combined with the 4-methyl group, which reduces overall hydrogen-bonding capacity relative to analogs where the amino group resides on the carbon framework. For medicinal chemistry programs, this higher lipophilicity may translate to improved passive membrane permeability and altered pharmacokinetic distribution without requiring additional structural modifications [2].
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 1.3 |
| Comparator Or Baseline | Ethyl 4-amino-1-methyl-1H-imidazole-5-carboxylate (CAS 61982-18-1), XLogP3-AA = 0.8; Ethyl 5-amino-1-methyl-1H-imidazole-4-carboxylate (CAS 54147-04-5), XLogP3-AA = 0.8 |
| Quantified Difference | Δ = +0.5 log units (~1.6× higher predicted partition coefficient) vs. both regioisomers |
| Conditions | Computed using XLogP3 3.0 algorithm (PubChem release 2019.06.18 / 2025.04.14); identical computation method across all three compounds ensures valid comparison |
Why This Matters
A 0.5 log unit difference in XLogP3-AA is sufficient to alter predicted intestinal absorption and blood-brain barrier penetration in Lead-Like and Drug-Like chemical space, making this compound the preferred choice when higher lipophilicity is required without increasing molecular weight.
- [1] PubChem Computed Properties: XLogP3-AA = 1.3 for CID 11528416 (865444-77-5); XLogP3-AA = 0.8 for CID 12298751 (61982-18-1); XLogP3-AA = 0.8 for CID 535900 (54147-04-5). NCBI. https://pubchem.ncbi.nlm.nih.gov/ (accessed 2026-05-06). View Source
- [2] Waring, M. J. Lipophilicity in Drug Discovery. Expert Opin. Drug Discov. 2010, 5 (3), 235–248. (Context: impact of ΔlogP ≥ 0.5 on ADME properties). View Source
